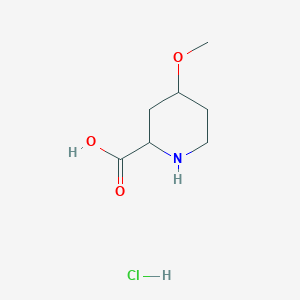

4-Methoxy-piperidine-2-carboxylic acid hydrochloride

Description

4-Methoxy-piperidine-2-carboxylic acid hydrochloride (CAS No. 1255665-40-7) is a piperidine derivative featuring a methoxy group at the 4-position and a carboxylic acid moiety at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₇H₁₄ClNO₃, with a molecular weight of 227.65 g/mol (calculated from the formula: C₇=84, H₁₄=14, Cl=35.45, N=14, O₃=48, and HCl=36.46) .

The compound is categorized as a secondary amine and has been marketed as an industrial-grade chemical (99% purity) by suppliers such as eMolecules and ECHEMI, packaged in 25 kg cardboard drums .

Properties

IUPAC Name |

4-methoxypiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMSQCYOHBPXCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC(C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Hydrolysis and Esterification

This method utilizes 4-methyl-2-cyanopiperidine as the starting material.

Hydrolysis : The initial step involves refluxing 4-methyl-2-cyanopiperidine with hydrochloric acid to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride.

Esterification : The resulting carboxylic acid is then esterified using ethanol and thionyl chloride to form 4-methyl-2-ethyl piperidinecarboxylate hydrochloride.

Separation : The product is purified by using a mixed solvent of methyl tert-butyl ether and ethanol, allowing for the separation of cis and trans isomers.

Yield : The combined yield for this method can reach up to 44% after purification steps.

Method 2: Oxidation and Reduction

This method employs 4-picoline-2-carboxylic acid as a precursor.

Oxidation : Combine 4-picoline-2-carboxylic acid ethyl ester with phospho-molybdic acid in a reactor, followed by the addition of hydrogen peroxide to facilitate oxidation under controlled temperature (0-80 °C) for several hours.

Extraction : Upon completion, extract the product using dichloromethane, followed by recrystallization from a mixture of petrol ether and ethyl acetate to yield 4-picoline-2-carboxylic acid ethyl ester oxynitride.

Reduction : Dissolve the oxynitride in methanol, introduce palladium charcoal and anhydrous formic acid amine, then allow the reaction to proceed at temperatures between 0-50 °C for up to 20 hours.

Final Steps : Filter out the palladium charcoal, concentrate the solution, adjust pH with concentrated hydrochloric acid to precipitate the product, and purify through recrystallization.

Yield : This method typically yields around 76% after purification.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Yield (%) |

|---|---|---|---|

| Method 1 | 4-Methyl-2-cyanopiperidine | Hydrolysis → Esterification → Separation | Up to 44% |

| Method 2 | 4-Picoline-2-carboxylic acid ethyl ester | Oxidation → Extraction → Reduction | Up to 76% |

The preparation methods for synthesizing 4-Methoxy-piperidine-2-carboxylic acid hydrochloride demonstrate a range of chemical transformations that are critical in producing this compound efficiently. The choice of method may depend on factors such as availability of starting materials, desired yield, and operational simplicity. Both methods discussed offer viable routes to obtain high-purity products suitable for further pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ket

Biological Activity

4-Methoxy-piperidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a piperidine ring substituted with a methoxy group and a carboxylic acid functional group, confer distinct biological activities and reactivity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

- Molecular Formula : C₇H₁₃ClN₁O₃

- Structure : The compound features a piperidine ring with a methoxy group at the 4-position and a carboxylic acid at the 2-position, which enhances its solubility and reactivity compared to related compounds.

Biological Activity Overview

Research indicates that 4-Methoxy-piperidine-2-carboxylic acid hydrochloride exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess varying degrees of activity against different strains of bacteria and fungi. For instance, synthesized pyridine derivatives derived from it demonstrated modest antimicrobial effectiveness, suggesting potential applications in developing new antimicrobial agents.

- Enzyme Inhibition : The compound is utilized in studies focusing on enzyme inhibitors. It may act as a ligand for specific receptors or inhibit certain enzymes, which is crucial in drug development targeting various diseases.

- CNS Activity : As a precursor for synthesizing pharmaceutical agents targeting the central nervous system (CNS), it shows promise in treating neurological disorders. The methoxymethyl group enhances lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

The mechanism of action for 4-Methoxy-piperidine-2-carboxylic acid hydrochloride varies based on its application:

- Receptor Interaction : The compound may function as a ligand for certain receptors, influencing physiological processes through receptor-mediated pathways.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical reactions critical for disease progression.

Case Studies

-

Antimicrobial Activity :

- A study demonstrated that derivatives of 4-Methoxy-piperidine-2-carboxylic acid hydrochloride exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective derivatives showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested strains.

-

CNS Drug Development :

- In research focused on CNS-active compounds, this compound was evaluated for its ability to modulate neurotransmitter systems. It showed potential as an antagonist at certain receptor sites associated with anxiety and depression, warranting further investigation into its therapeutic efficacy.

Comparative Analysis

The following table summarizes the biological activities of 4-Methoxy-piperidine-2-carboxylic acid hydrochloride compared to related compounds:

| Compound Name | Antimicrobial Activity | CNS Activity | Enzyme Inhibition |

|---|---|---|---|

| 4-Methoxy-piperidine-2-carboxylic acid hydrochloride | Moderate | Potential | Yes |

| Piperidine-4-carboxylic acid | Low | Minimal | Yes |

| 3-Methoxy-piperidine-2-carboxylic acid | Moderate | None | No |

Scientific Research Applications

Chemical Properties and Structure

4-Methoxy-piperidine-2-carboxylic acid hydrochloride, with the molecular formula CHClNO, is characterized by a piperidine ring substituted with a methoxy group and a carboxylic acid. Its structure facilitates interactions with biological targets, making it a valuable compound in drug development.

Pharmacological Applications

-

Adenosine Receptor Antagonism :

- Research indicates that derivatives of piperidine, including 4-methoxy-piperidine-2-carboxylic acid hydrochloride, exhibit high affinity for adenosine receptors, particularly the A subtype. This receptor is implicated in various physiological processes, including neurotransmission and inflammation. Compounds with such activity could be useful in treating conditions like Parkinson's disease and other neurodegenerative disorders .

-

Antithrombotic Properties :

- The compound serves as an intermediate in the synthesis of argatroban, a direct thrombin inhibitor used clinically to manage thrombocytopenia and prevent thrombus formation. The synthesis pathway involves 4-methoxy-piperidine-2-carboxylic acid hydrochloride as a crucial precursor, highlighting its significance in developing anticoagulant therapies .

-

Cystic Fibrosis Treatment :

- Recent studies have identified piperidine derivatives as potential correctors or potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR). These compounds can enhance CFTR function in certain mutant forms, suggesting that 4-methoxy-piperidine-2-carboxylic acid hydrochloride may contribute to therapeutic strategies for cystic fibrosis .

Table: Summary of Research Findings on 4-Methoxy-Piperidine-2-Carboxylic Acid Hydrochloride

Comparison with Similar Compounds

Key Observations:

- Substituent Complexity: The target compound has simpler substituents (methoxy and carboxylic acid) compared to derivatives like 4-(Diphenylmethoxy)piperidine HCl (bulky aromatic groups) or 4-(2-Chloro-4-(2-phenylpropan-2-yl)phenoxy)piperidine HCl (complex aromatic and halogenated substituents) .

- Molecular Weight : The target compound has a lower molecular weight (227.65 g/mol) than most analogs, which may influence solubility and bioavailability.

Key Observations:

- Toxicity Data : Only 4-(Diphenylmethoxy)piperidine HCl has documented acute health hazards (e.g., harmful upon inhalation, ingestion, or dermal contact), while data for other compounds are lacking .

- Environmental Impact: No ecological studies are available for the target compound, whereas 4-(Diphenylmethoxy)piperidine HCl’s environmental impact is flagged as understudied .

Q & A

What are the recommended synthetic routes for 4-Methoxy-piperidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves multi-step organic reactions, including oxidation, reduction, and substitution. For example:

- Oxidation : Use hydrogen peroxide or m-chloroperbenzoic acid to introduce sulfonyl groups in intermediates .

- Reduction : Sodium borohydride or lithium aluminum hydride can reduce nitro or carbonyl groups to amines or alcohols .

- Substitution : Halogenation or nucleophilic displacement with methoxy groups under controlled pH and temperature .

Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), catalyst loading (e.g., palladium for cross-coupling), and reaction time to maximize yield. Purity is validated via HPLC (>98%) and NMR .

How can researchers resolve contradictions in toxicity data reported across different safety data sheets (SDS)?

Answer:

Conflicting toxicity data (e.g., acute oral toxicity ranging from Category 2 to 5 in SDS) should be addressed by:

- Cross-referencing regulatory databases : Compare GHS classifications from NITE (Japan) and OSHA (US) for consistency .

- In vitro validation : Conduct MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity .

- Literature review : Prioritize peer-reviewed studies over commercial SDS for mechanistic insights into organ-specific toxicity .

What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to confirm >98% purity .

- Spectroscopy :

- 1H/13C NMR : Verify methoxy (-OCH₃) and piperidine ring protons (δ 3.2–4.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 220.0845 (calculated for C₈H₁₄NO₃Cl) .

- Thermal Analysis : DSC to check melting point consistency (reported range: 180–185°C) .

How does the compound’s stability vary under different storage and experimental conditions?

Answer:

- Storage : Stable at -20°C in anhydrous form for ≥5 years; hygroscopic degradation occurs at >60% humidity .

- pH Sensitivity : Degrades in strongly acidic (pH <2) or basic (pH >10) conditions, forming carboxylic acid byproducts .

- Light Exposure : UV light induces photodegradation; use amber vials for long-term storage .

What pharmacological mechanisms are hypothesized for this compound in drug development?

Answer:

- Enzyme Inhibition : Acts as a competitive inhibitor of monoamine oxidases (MAOs) due to structural similarity to piperidine-based MAO inhibitors .

- Receptor Binding : Molecular docking studies suggest affinity for σ-1 receptors, modulating calcium signaling in neurodegenerative models .

- Prodrug Potential : The hydrochloride salt enhances solubility for in vivo delivery, with hydrolysis to free base in physiological pH .

What safety protocols are essential during in vitro and in vivo handling?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for powder weighing; airborne concentration limits <0.1 mg/m³ .

- Emergency Measures : Eye wash stations and 0.9% saline for immediate irrigation; activated charcoal for accidental ingestion .

How can mechanistic studies elucidate the compound’s interaction with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors .

- Fluorescence Polarization : Track conformational changes in target proteins upon ligand binding .

- CRISPR-Cas9 Knockout Models : Validate target specificity using HEK293 cells lacking candidate receptors .

What are the best practices for long-term storage to prevent degradation?

Answer:

- Desiccation : Store in vacuum-sealed containers with silica gel .

- Temperature Control : -20°C in dark conditions; avoid freeze-thaw cycles .

- Incompatibility Note : Separate from strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

How should researchers interpret conflicting spectral data (e.g., NMR shifts) in structural characterization?

Answer:

- Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra; methoxy groups may show δ variation up to 0.3 ppm .

- Dynamic Exchange : Broadening of piperidine NH signals in D2O due to proton exchange; use deuterated methanol for clarity .

- Reference Standards : Cross-check with commercially available analogs (e.g., piperidine-2-carboxylic acid derivatives) .

What strategies are effective in designing analogs for structure-activity relationship (SAR) studies?

Answer:

- Bioisosteric Replacement : Substitute methoxy with ethoxy or trifluoromethoxy to assess electronic effects .

- Scaffold Modulation : Introduce sp³-hybridized carbons (e.g., cyclopropane) to enhance metabolic stability .

- Salt Forms : Compare hydrochloride with maleate or citrate salts for solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.